(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal
Description
(2Z)-3-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal is a hydrazone derivative characterized by a conjugated enone system and dual 4-chlorophenyl substituents. Its Z-configuration stabilizes the planar geometry, facilitating π-π stacking interactions and electronic delocalization across the hydrazin-ylidene moiety.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-[(4-chlorophenyl)diazenyl]-3-hydroxyprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-3-1-10(2-4-11)15(21)14(9-20)19-18-13-7-5-12(17)6-8-13/h1-9,20H/b14-9+,19-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIRQSLZINBFRP-CTRWYEAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=CO)N=NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=C\O)/N=NC2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal typically involves the condensation of 4-chlorobenzaldehyde with 4-chlorophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.
Substitution: The chlorophenyl groups can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.
- Anticancer Activity : Research indicates that hydrazone derivatives exhibit significant cytotoxic activity against various cancer cell lines. The presence of the chlorophenyl group is believed to enhance the compound's ability to interact with biological targets, potentially inhibiting tumor growth .
- Antimicrobial Properties : Studies have shown that similar hydrazone compounds possess antimicrobial activity against a range of pathogens, including bacteria and fungi. This suggests that (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal may also exhibit similar effects, making it a candidate for further investigation in drug development .
Agricultural Science
The compound's potential as a pesticide or herbicide has been explored due to its structural characteristics.
- Pesticidal Activity : Preliminary studies suggest that hydrazone derivatives can act as effective pesticides. The ability to inhibit specific enzymes in pests could lead to the development of new agricultural chemicals that are less harmful to non-target species .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in synthesizing other complex molecules.
- Synthesis of Novel Compounds : The unique structure allows for modifications that can lead to the creation of new compounds with varied biological activities. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals .
Case Studies
Several case studies have documented the applications of similar hydrazone compounds:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that a related hydrazone derivative exhibited potent anticancer activity against breast cancer cell lines, leading to further investigations into its mechanism of action .
- Case Study 2 : Research on hydrazones as potential agrochemicals revealed their effectiveness in controlling specific agricultural pests without significant toxicity to beneficial insects, highlighting their potential for sustainable agriculture practices .
Mechanism of Action
The mechanism of action of (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Modifications
Compound A : (Z)-3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one ()
- Key Differences :
- Replaces the hydrazin-ylidene group with a 1,2,4-triazole ring.
- Substitutes one 4-chlorophenyl group with a 2,4-difluorophenyl moiety.
- Implications :
Compound B : (4Z)-3-(4-Chlorophenyl)-4-[2-(4-methylphenyl)-2-oxoethylidene]-3,4-dihydroquinazolin-2(1H)-one ()
- Key Differences: Incorporates a quinazolinone core instead of the propanal backbone. Features a 4-methylphenyl group instead of the second 4-chlorophenyl.
- Implications: The rigid quinazolinone scaffold improves binding affinity to kinases or DNA topoisomerases.
Analogues with Varying Hydrazine Substituents
Compound C : (3Z)-3-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-1-phenyl-2,3-dihydro-1H-indol-2-one ()
- Key Differences :
- Replaces the propanal chain with an indol-2-one heterocycle.
- Substitutes one 4-chlorophenyl group with a phenyl ring.
- Implications :
Comparative Data Table
Notes and Limitations
- Synthesis Challenges : The target compound’s hydrazin-ylidene group is prone to oxidation, requiring inert conditions for synthesis.
- Data Gaps : Bioactivity studies for the target compound are sparse compared to analogues like Compound A or B.
- Contradictions : While Compound B shows high kinase inhibition, its solubility may limit in vivo efficacy, contrasting with its in vitro potency .
Biological Activity
The compound (2Z)-3-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxopropanal (CAS Number: 338400-41-2) is a hydrazone derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features two 4-chlorophenyl groups attached to a hydrazone moiety, which is significant for its biological interactions.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antimicrobial Properties
Research indicates that hydrazone derivatives exhibit significant antimicrobial activity. A study focusing on similar hydrazones showed that they possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Hydrazone compounds have been investigated for their anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines. The compound's mechanism may involve the activation of caspases and modulation of apoptotic pathways, leading to cell cycle arrest.
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is attributed to the presence of phenolic structures in its composition.
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.
- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound can trigger cellular stress responses leading to apoptosis in cancer cells.
- Membrane Disruption : The lipophilic nature of the chlorophenyl groups allows for interaction with lipid membranes, compromising their integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
